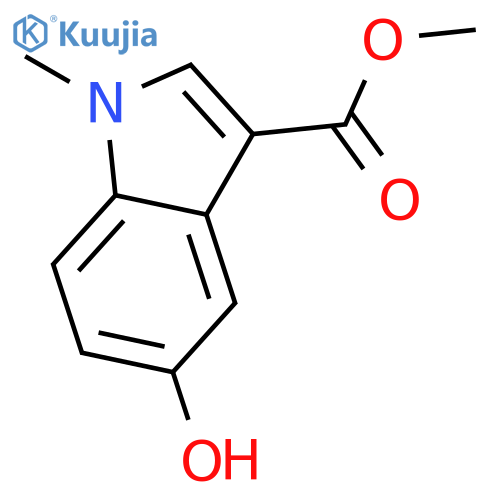Cas no 112332-92-0 (5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester)

112332-92-0 structure
商品名:5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester
CAS番号:112332-92-0
MF:C11H11NO3
メガワット:205.209943056107
MDL:MFCD24725267
CID:1099225
PubChem ID:14144543
5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- 5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester
- methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate
- MFCD24725267
- SY353277
- DA-32306
- methyl 5-hydroxy-1-methylindole-3-carboxylate
- 112332-92-0
-
- MDL: MFCD24725267
- インチ: InChI=1S/C11H11NO3/c1-12-6-9(11(14)15-2)8-5-7(13)3-4-10(8)12/h3-6,13H,1-2H3
- InChIKey: ZJBLRDZWMWSGOM-UHFFFAOYSA-N
- ほほえんだ: CN1C=C(C2=C1C=CC(=C2)O)C(=O)OC
計算された属性
- せいみつぶんしりょう: 205.07389321g/mol
- どういたいしつりょう: 205.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1956427-1g |
Methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate |
112332-92-0 | 98% | 1g |
¥24862.00 | 2024-08-09 | |
| Matrix Scientific | 223144-500mg |
Methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate, 95% min |
112332-92-0 | 95% | 500mg |
$1365.00 | 2023-09-09 | |
| Matrix Scientific | 223144-1g |
Methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate, 95% min |
112332-92-0 | 95% | 1g |
$2058.00 | 2023-09-09 |
5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester 関連文献
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
112332-92-0 (5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester) 関連製品
- 108438-43-3(Methyl 1-methyl-1H-indole-3-carboxylate)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
